molecular formula C17H17N5O3S2 B2469269 2-[1,5-DIOXO-4-(2-THIENYLMETHYL)-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-PROPYLACETAMIDE CAS No. 1358379-19-7

2-[1,5-DIOXO-4-(2-THIENYLMETHYL)-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-PROPYLACETAMIDE

Cat. No.: B2469269
CAS No.: 1358379-19-7
M. Wt: 403.48
InChI Key: MDGRVAFMYIIBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,5-DIOXO-4-(2-THIENYLMETHYL)-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-PROPYLACETAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring system

Scientific Research Applications

2-[1,5-DIOXO-4-(2-THIENYLMETHYL)-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-PROPYLACETAMIDE has a wide range of scientific research applications:

Safety and Hazards

Pydiflumetofen has been labeled with the signal word “Warning” under GHS labeling . Hazard statements include H351, H361f, and H410 .

Preparation Methods

The synthesis of 2-[1,5-DIOXO-4-(2-THIENYLMETHYL)-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-PROPYLACETAMIDE involves multiple steps, typically starting with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core. This can be achieved through the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine .

Chemical Reactions Analysis

2-[1,5-DIOXO-4-(2-THIENYLMETHYL)-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-PROPYLACETAMIDE undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-[1,5-DIOXO-4-(2-THIENYLMETHYL)-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-PROPYLACETAMIDE can be compared with other triazolopyrimidine compounds, such as:

Properties

IUPAC Name

2-[7,12-dioxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-2-6-18-13(23)10-21-17(25)22-12-5-8-27-14(12)15(24)20(16(22)19-21)9-11-4-3-7-26-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGRVAFMYIIBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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